molecular formula C11H12N2O B13804854 4-(4-Methoxy-benzyl)-1H-imidazole

4-(4-Methoxy-benzyl)-1H-imidazole

Cat. No.: B13804854
M. Wt: 188.23 g/mol
InChI Key: ZJIHGPSTWADKHO-UHFFFAOYSA-N
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Description

4-(4-Methoxy-benzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-benzyl)-1H-imidazole typically involves the reaction of 4-methoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-benzyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form imidazolidine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-(4-Methoxybenzyl)benzaldehyde or 4-(4-Methoxybenzyl)benzoic acid.

    Reduction: 4-(4-Methoxybenzyl)imidazolidine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxy-benzyl)-1H-imidazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-benzyl)-1H-imidazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites. The methoxybenzyl group enhances its binding affinity and specificity towards certain enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

  • 4-(4-Methoxybenzyl)imidazolidine
  • 4-(4-Methoxybenzyl)benzaldehyde
  • 4-(4-Methoxybenzyl)benzoic acid

Comparison: 4-(4-Methoxy-benzyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the methoxybenzyl groupFor instance, the imidazole ring provides a versatile platform for chemical modifications, while the methoxybenzyl group increases its lipophilicity and binding affinity towards biological targets .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C11H12N2O/c1-14-11-4-2-9(3-5-11)6-10-7-12-8-13-10/h2-5,7-8H,6H2,1H3,(H,12,13)

InChI Key

ZJIHGPSTWADKHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=CN2

Origin of Product

United States

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